![molecular formula C23H31N3O2 B2544482 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide CAS No. 1049373-74-1](/img/structure/B2544482.png)
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is a synthetic compound featuring a propanamide backbone with two key substituents:
- 3-(4-Methoxyphenyl): A para-methoxy-substituted aryl group, which may enhance lipophilicity and influence receptor interactions.
- N-[3-(4-Phenylpiperazin-1-yl)propyl]: A propyl linker connecting the amide nitrogen to a 4-phenylpiperazine moiety. Piperazine derivatives are widely studied for their CNS activity, particularly as serotonin (5-HT) or dopamine receptor modulators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with a suitable reagent to form the phenylpiperazine intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylpiperazine intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the piperazine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperazines.
科学的研究の応用
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Comparison with Similar Compounds
Structural Trends :
- Aryl Substitutions: Methoxy (electron-donating) vs. fluoro/chloro (electron-withdrawing) groups influence receptor binding and metabolic stability.
- Acyl Modifications : Benzoyl (3j–3l) vs. cyclopropanecarbonyl (3s–3t) groups alter steric bulk and polarity, impacting solubility and receptor interactions.
Pharmacological Activity
Receptor Affinity
- 5-HT1A/5-HT2 Receptor Binding : Piperazine-containing analogs (e.g., 3j–3l) are structurally similar to tetrahydro-β-carbolines in , which exhibit 5-HT1A affinity (Ki ~ nM range). The 4-phenylpiperazine moiety in the target compound may similarly target serotonin receptors .
Structure-Activity Relationships (SAR)
- Piperazine Substituents : 4-Phenylpiperazine (target compound) vs. 3-chlorophenylpiperazine (3s, 3t): Chlorine substitution may enhance receptor selectivity but reduce metabolic stability .
- Amide Linker : Propyl linker length and flexibility (e.g., 3-phenylprop-2-yn-1-yl in ) influence conformational freedom and binding kinetics.
生物活性
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is a synthetic compound that has attracted attention due to its potential pharmacological properties. Its unique structure combines a methoxyphenyl group with a phenylpiperazine moiety, which is known for its interactions with various neurotransmitter receptors. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The phenylpiperazine component is known for modulating neurotransmitter systems, particularly those involving serotonin and dopamine.
Key Mechanisms:
- Receptor Binding : The compound exhibits binding affinity for serotonin (5-HT) receptors and dopamine (D) receptors, which are implicated in mood regulation and psychotropic effects.
- Biased Agonism : Preliminary studies suggest that it may show biased agonism, selectively activating certain signaling pathways while inhibiting others, which could lead to fewer side effects compared to traditional agonists .
In Vitro Studies
Research has demonstrated that the compound possesses significant activity in various biological assays. For instance:
- Antidepressant-like Effects : In rodent models, it has shown potential antidepressant-like effects in forced swim tests, indicating its ability to influence mood-related behaviors.
- Anxiolytic Properties : The compound has also been evaluated for anxiolytic properties using elevated plus maze tests, where it exhibited reduced anxiety-like behaviors in treated animals.
In Vivo Studies
In vivo studies have further elucidated the pharmacodynamics of this compound:
- Neurotransmitter Modulation : Administration of the compound resulted in altered levels of serotonin and dopamine in brain regions associated with mood and anxiety.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
4-(3-methoxyphenyl)piperazine | Structure | Similar receptor binding profile but less selectivity for D4 receptors. |
Sulfonylpropyl amides | Structure | Comparable chemical reactivity; however, they lack the specific CNS-targeting properties observed in our compound. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, and how can purity be ensured?
- Methodological Answer : A common approach involves coupling the 4-methoxyphenylpropanoyl chloride intermediate with 3-(4-phenylpiperazin-1-yl)propanamine under mild basic conditions (e.g., Et₃N in THF). Activation reagents like HBTU or BOP can enhance amide bond formation efficiency . Post-synthesis, silica gel column chromatography with gradients of methanol/dichloromethane is recommended for purification. Purity validation should combine HPLC (≥98%) with spectroscopic techniques (¹H/¹³C NMR, ESI-MS) to confirm structural integrity and rule out side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?
- Methodological Answer : ¹H NMR should confirm the presence of the 4-methoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons, δ ~3.8 ppm for OCH₃) and the piperazine moiety (δ ~2.5–3.5 ppm for N-CH₂ groups). ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z ~448.6). FT-IR can verify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). For crystalline derivatives, X-ray diffraction resolves stereochemistry and packing interactions .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility profiling in DMSO (primary stock) followed by dilution in PBS or ethanol is standard. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic susceptibility of the amide bond under acidic/basic conditions (e.g., 0.1N HCl/NaOH at 37°C) requires pH-controlled kinetic assays .
Advanced Research Questions
Q. What strategies optimize reaction yield and selectivity in analogs with modified piperazine substituents?
- Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) can model variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design (CCD) with factors such as THF/H₂O ratio and coupling reagent equivalents identifies optimal conditions . Parallel synthesis with diversely substituted piperazines (e.g., 2,3-dichlorophenyl or cinnamyl derivatives) followed by comparative HPLC yield analysis reveals steric/electronic effects .
Q. How can computational methods guide SAR studies for dopamine receptor targeting?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) into dopamine D2/D3 receptor homology models predicts binding poses. Focus on interactions between the phenylpiperazine moiety and receptor hydrophobic pockets (e.g., TM3/TM5 residues). MD simulations (GROMACS) assess stability of hydrogen bonds between the propanamide carbonyl and Ser193/His394 . Free-energy perturbation (FEP) calculations quantify affinity changes upon substituent modifications .
Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- In vitro : Radioligand displacement (³H-spiperone for D2 receptors) vs. functional cAMP assays.
- In vivo : Microdialysis for striatal dopamine levels in rodent models.
Discrepancies may arise from metabolic instability (e.g., CYP450-mediated O-demethylation of the 4-methoxyphenyl group). Address this via LC-MS/MS pharmacokinetic profiling and synthesizing metabolically stable analogs (e.g., replacing OCH₃ with CF₃) .
Q. What advanced techniques resolve structural ambiguities in polymorphic or amorphous forms?
- Methodological Answer : Pair X-ray powder diffraction (XRPD) with solid-state NMR (¹³C CP/MAS) to distinguish polymorphs. For amorphous forms, DSC/TGA identifies glass transition temperatures (Tg) and decomposition profiles. Pair with variable-temperature XRD to monitor recrystallization dynamics. Computational crystal structure prediction (CSP) using Materials Studio aids in identifying thermodynamically stable forms .
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-22-11-8-20(9-12-22)10-13-23(27)24-14-5-15-25-16-18-26(19-17-25)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXBAGJEMCCPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。